LXR agonist 1 -

LXR agonist 1

Catalog Number: EVT-15278975
CAS Number:
Molecular Formula: C27H26F3N3O3S
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Liver X receptor agonist 1 is a synthetic compound that acts as a potent agonist for both isoforms of liver X receptor, specifically liver X receptor alpha and liver X receptor beta. These receptors are part of the nuclear receptor superfamily and play a crucial role in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses. The compound is extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.

Source and Classification

Liver X receptor agonist 1 is classified under synthetic ligands designed to activate liver X receptors. It has been identified through structure-activity relationship studies aimed at optimizing the potency and selectivity of liver X receptor modulators. The compound demonstrates high binding affinity, with reported AC50 values of 1.5 nM for liver X receptor alpha and 12 nM for liver X receptor beta, indicating its effectiveness in activating these receptors in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of liver X receptor agonist 1 involves several key steps that optimize its pharmacological properties. The process typically includes:

  1. Initial Compound Design: Utilizing structure-based drug design to identify potential scaffolds that can interact effectively with the ligand-binding domains of liver X receptors.
  2. Chemical Modifications: Introducing various substituents on the core structure to enhance binding affinity and selectivity towards liver X receptor isoforms. For instance, modifications on the phenyl sulfone moiety have shown significant improvements in potency .
  3. Purification and Characterization: Following synthesis, compounds are purified using techniques such as column chromatography, and their structures are confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.

The detailed synthetic route often involves iterative cycles of synthesis and biological testing to refine the compound's efficacy and safety profile.

Molecular Structure Analysis

Structure and Data

The molecular structure of liver X receptor agonist 1 is characterized by a complex arrangement of aromatic rings and functional groups that facilitate its interaction with the ligand-binding domain of liver X receptors. Key structural features include:

  • Aromatic Rings: These contribute to hydrophobic interactions within the binding pocket.
  • Functional Groups: Specific substituents are critical for achieving high binding affinity and selectivity between liver X receptor alpha and beta.

The compound's three-dimensional conformation allows it to fit snugly into the ligand-binding pocket, which predominantly consists of hydrophobic residues .

Chemical Reactions Analysis

Reactions and Technical Details

Liver X receptor agonist 1 undergoes various chemical reactions that are critical for its biological activity:

These reactions are essential for understanding how the compound exerts its effects at a molecular level.

Mechanism of Action

Process and Data

The mechanism of action of liver X receptor agonist 1 involves several steps:

  1. Ligand Binding: Upon administration, the compound binds to the ligand-binding domain of liver X receptors, displacing co-repressors such as nuclear co-repressor 1.
  2. Co-activator Recruitment: This binding facilitates the recruitment of co-activators like nuclear receptor co-activator 1, leading to transcriptional activation of target genes involved in lipid metabolism.
  3. Gene Regulation: The activated complex then binds to specific response elements in the promoters of target genes, such as ATP-binding cassette sub-family A member 1 (ABCA1) and ATP-binding cassette sub-family G member 1 (ABCG1), promoting their expression .

This mechanism underscores the compound's role in modulating lipid homeostasis and inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Liver X receptor agonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within a range conducive to optimal bioavailability.
  • Solubility: Solubility profiles indicate compatibility with various biological environments, enhancing its utility in therapeutic applications.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining its efficacy during therapeutic use.

These properties are evaluated using standard assays to ensure reliable performance in biological systems.

Applications

Scientific Uses

Liver X receptor agonist 1 has significant potential applications in various scientific fields:

  • Cardiovascular Research: Due to its ability to regulate cholesterol levels, it is being investigated for its role in preventing atherosclerosis by modulating lipid accumulation in macrophages .
  • Metabolic Disorders: Its effects on lipid metabolism make it a candidate for treating conditions like obesity and diabetes.
  • Neurodegenerative Diseases: Research is ongoing into its potential neuroprotective effects through modulation of inflammation pathways linked to neurodegeneration .
Molecular Mechanisms of LXR Agonist 1 in Cholesterol Homeostasis

Transcriptional Regulation of ATP-Binding Cassette Transporters

LXR agonists function as master regulators of cholesterol efflux through direct transcriptional control of ATP-binding cassette (ABC) transporters. Upon activation by synthetic ligands like T0901317 or GW3965, LXR forms heterodimers with retinoid X receptor (RXR) and binds to LXR response elements (LXREs) in target gene promoters, initiating a cascade of homeostatic responses [1] [6].

Induction of ABCA1 and ABCG1 in Macrophages and Atherosclerotic Plaques

ABCA1 is the most significantly upregulated LXR target, with agonist treatment increasing its expression 4.6-fold in glioblastoma cells and >2-fold in macrophages [1] [9]. This transporter facilitates cholesterol translocation across cell membranes to apolipoprotein A-I (apoA-I), forming nascent HDL particles. ABCG1 complements this process by promoting cholesterol efflux to mature HDL. In atherosclerotic plaques, LXR activation reduces foam cell formation by 40-60% through coordinated induction of these transporters, as demonstrated in Ldlr-/- mouse models [1] [8]. The mechanism requires an intact LXR ligand-binding domain and RXR heterodimerization, as mutants lacking these domains fail to induce transporter expression [1].

Table 1: LXR Target Genes in Cholesterol Transport

GeneFunctionInduction Fold-ChangeBiological Effect
ABCA1Cholesterol efflux to apoA-I4.6xNascent HDL formation
ABCG1Cholesterol efflux to mature HDL2.2xMacrophage cholesterol clearance
ApoELipoprotein component2.0xReverse cholesterol transport
IDOLLDLR degradation3.1xReduced cholesterol uptake

Role in Reverse Cholesterol Transport and Foam Cell Inhibition

Reverse cholesterol transport (RCT) is enhanced through LXR's coordinated regulation of ABCA1, ABCG1, and ApoE. Agonist treatment increases HDL-mediated cholesterol efflux from macrophages by 70% and accelerates its transport to the liver for biliary excretion [1] [6]. This process disrupts lipid raft architecture by depleting membrane cholesterol, inhibiting TLR4/MyD88 signaling and subsequent foam cell formation. Genetic ablation of ABCA1 in macrophages abolishes LXR's anti-atherogenic effects, confirming its indispensability [1] [8]. Hepatic LXR activation further promotes cholesterol excretion via induction of ABCG5/G8 transporters in the bile canaliculi [6].

Modulation of Lipid Metabolism Pathways

Interaction with Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

LXR exhibits a dual regulatory relationship with SREBP-1c, the master transcriptional regulator of lipogenesis. While LXR directly activates SREBP-1c transcription via LXREs in its promoter, sustained activation triggers feedback inhibition. In hepatocytes, LXR agonist treatment increases nuclear SREBP-1c protein by 2.5-fold, stimulating fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) expression [3] [7]. However, LXR simultaneously induces the E3 ubiquitin ligase IDOL and the long non-coding RNA Lexis, which degrade SREBP cleavage-activating protein (SCAP) and inhibit SREBP processing [6]. This creates a regulatory loop limiting excessive lipogenesis.

Suppression of Hepatic Lipogenesis and VLDL Secretion

Paradoxically, chronic LXR activation suppresses hepatic VLDL production despite transient SREBP-1c induction. In HepG2 spheroids (a model of differentiated hepatocytes), T0901317 treatment:

  • Reduces apoA-I secretion by 35%
  • Increases apoE-enriched HDL by 90%
  • Shifts VLDL composition toward larger, triglyceride-poor particles [7]This occurs through LXR-mediated induction of LPCAT3, which remodels phospholipids to incorporate polyunsaturated fatty acids (PUFAs). PUFA-enriched membranes inhibit SREBP-1c processing by reducing endoplasmic reticulum cholesterol content, creating a negative feedback loop [6]. Consequently, de novo lipogenesis genes (e.g., SCD1, FASN) are downregulated by 40-60% after 48 hours of agonist exposure [5] [7].

Table 2: Lipid Metabolism Outcomes of LXR Activation

Metabolic ProcessAcute Effect (0-24h)Chronic Effect (>48h)Molecular Mechanism
Hepatic lipogenesis↑ 2.5-fold↓ 40-60%SREBP-1c feedback inhibition
VLDL secretionTransient increase↓ 30-50%ApoE enrichment; LPCAT3-mediated membrane remodeling
HDL biogenesisNascent HDL formation↑ apoE-rich HDL (90%)ABCA1/ABCG1 induction
Cholesterol uptakeLDLR degradationReduced hepatic LDL clearanceIDOL induction

Anti-Inflammatory Signaling via Nuclear Factor-κB (NF-κB) and AP-1 Transrepression

Cholesterol Efflux-Dependent Inhibition of TLR Signaling

LXR agonists exert anti-inflammatory effects through both ABCA1-dependent and independent mechanisms. Cholesterol efflux via ABCA1 disrupts lipid raft organization, impairing Toll-like receptor (TLR) dimerization and downstream signaling. This prevents MyD88 and TRAF6 recruitment to TLR4, reducing NF-κB and MAPK activation by 50-70% in macrophages [1] [8]. ABCA1-deficient macrophages show complete loss of this transrepression, confirming its essential role. The process reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in atherosclerotic plaques and promotes an M2-like macrophage phenotype [1].

Chromatin Remodeling and Cis-Repression of Inflammatory Genes

Beyond metabolic effects, LXR directly represses inflammatory genes through ligand-dependent chromatin remodeling. Assay for transposase-accessible chromatin sequencing (ATAC-seq) reveals that agonist treatment closes 6,474 enhancers ("T0-closed" regions) near genes regulating neutrophil migration and leukocyte adhesion [8]. This occurs through:

  • Cis-repression: LXR-RXR heterodimers bind DR4 elements in inflammatory gene enhancers, recruiting corepressors (NCoR/HDAC3) that deacetylate histones
  • Chromatin closure: Reduced accessibility at NF-κB/AP-1 binding sites without direct protein-protein interactions
  • SUMOylation-independent pathways: Unlike previous models, repression persists in SUMOylation-deficient LXR mutants [1] [8]Consequently, LXR activation reduces neutrophil migration by 60% in sterile peritonitis models and suppresses IL1B, CCL2, and CXCL1 expression in macrophages [8].

Table 3: Anti-Inflammatory Mechanisms of LXR Agonists

MechanismKey MediatorsTarget Genes/PathwaysFunctional Outcome
Cholesterol effluxABCA1TLR4/MyD88/TRAF6 signaling50-70% reduction in NF-κB activation
Chromatin remodelingLXR-RXR heterodimersNeutrophil migration genes (CXCL1, CCL2)60% reduced neutrophil recruitment
Phospholipid remodelingLPCAT3Membrane PUFA incorporationReduced inflammasome activation

Compound Name Index

  • GW3965
  • T0901317 (TO901317)
  • LXR-623
  • 24(S)-Hydroxycholesterol
  • GSK2033
  • AZ876
  • DMHCA
  • RGX-104

Properties

Product Name

LXR agonist 1

IUPAC Name

N-(2-aminoethyl)-3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]-N-methylbenzenesulfonamide

Molecular Formula

C27H26F3N3O3S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H26F3N3O3S/c1-3-18-17-32-26-23(11-6-12-24(26)27(28,29)30)25(18)19-7-4-8-20(15-19)36-21-9-5-10-22(16-21)37(34,35)33(2)14-13-31/h4-12,15-17H,3,13-14,31H2,1-2H3

InChI Key

QICVCEORZDRTHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)N(C)CCN)C=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.